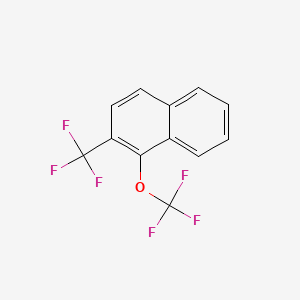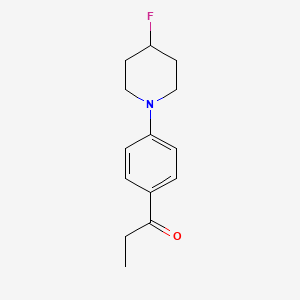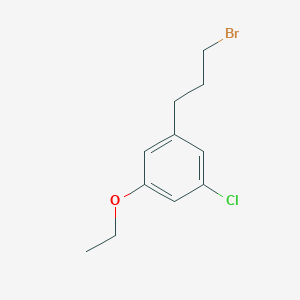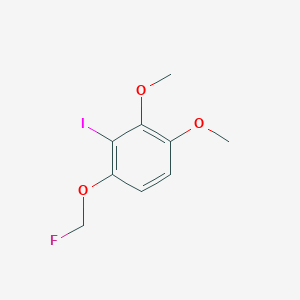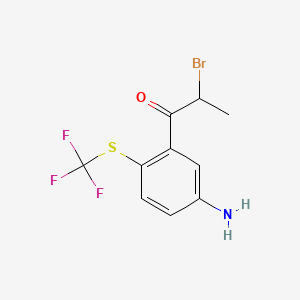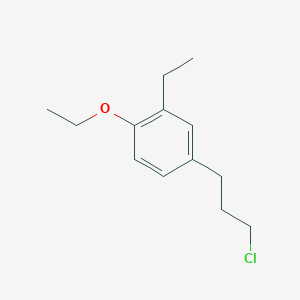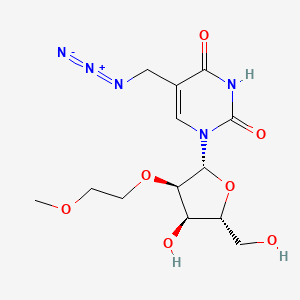
5-(Azidomethyl)-2'-o-(2-methoxyethyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is a derivative of uridine, a nucleoside that plays a crucial role in the structure of RNA. The azidomethyl and methoxyethyl groups attached to the uridine molecule confer distinct chemical and biological properties, making it a valuable tool in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine typically involves multiple steps, starting from uridine. The process generally includes the protection of hydroxyl groups, selective functionalization at the 5-position of the uridine ring, and subsequent deprotection. Common reagents used in these reactions include azidomethylating agents and methoxyethylating agents under controlled conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing purification techniques such as chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming triazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide and methoxyethyl chloride are commonly used.
Reduction Reactions: Reducing agents like triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Click Chemistry: Copper(I) catalysts are typically employed to facilitate the reaction between the azido group and alkynes.
Major Products Formed
Substitution Reactions: Various substituted uridine derivatives.
Reduction Reactions: Aminomethyl-uridine derivatives.
Click Chemistry: Triazole-linked uridine derivatives.
Aplicaciones Científicas De Investigación
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Incorporated into RNA molecules to study RNA structure and function.
Medicine: Potential use in the development of antiviral and anticancer therapies due to its ability to modify RNA.
Industry: Utilized in the production of modified nucleic acids for various biotechnological applications.
Mecanismo De Acción
The mechanism by which 5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine exerts its effects is primarily through its incorporation into RNA. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling and modification of RNA molecules. This enables researchers to study RNA dynamics, interactions, and functions in a highly specific manner. The methoxyethyl group enhances the compound’s stability and solubility, facilitating its use in various experimental conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyethanol: An organic compound used as a solvent and in the synthesis of various chemicals.
Ethyl methanesulfonate: A chemical mutagen used in genetic research.
Uniqueness
5-(Azidomethyl)-2’-O-(2-methoxyethyl)uridine is unique due to its dual functional groups (azidomethyl and methoxyethyl), which provide distinct chemical reactivity and biological properties. Unlike simpler compounds like 2-methoxyethanol, this modified nucleoside can be specifically incorporated into RNA, enabling targeted studies and applications in molecular biology and medicine.
Propiedades
Fórmula molecular |
C13H19N5O7 |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
5-(azidomethyl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H19N5O7/c1-23-2-3-24-10-9(20)8(6-19)25-12(10)18-5-7(4-15-17-14)11(21)16-13(18)22/h5,8-10,12,19-20H,2-4,6H2,1H3,(H,16,21,22)/t8-,9-,10-,12-/m1/s1 |
Clave InChI |
QMXGFTMABVXOMP-DNRKLUKYSA-N |
SMILES isomérico |
COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
SMILES canónico |
COCCOC1C(C(OC1N2C=C(C(=O)NC2=O)CN=[N+]=[N-])CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


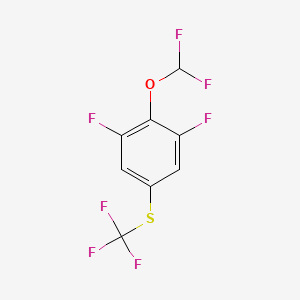

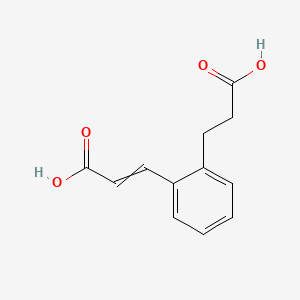
![1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
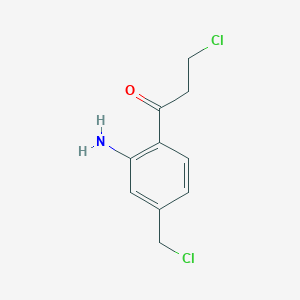
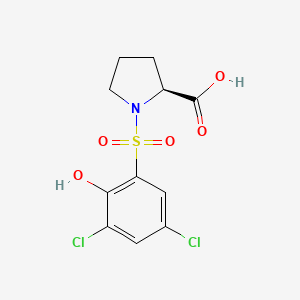

![1-ethyl-7-nitro-4-(2,2,2-trifluoroacetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14051418.png)
